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# The Role of GPR88 in Striatal Function: A Technical Guide

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#### Introduction

G protein-coupled receptor 88 (GPR88) is an orphan GPCR predominantly and highly expressed in the striatum, a critical brain region for motor control, cognition, and reward-based learning.[1] Its unique expression pattern and involvement in key neural circuits have positioned GPR88 as a promising therapeutic target for a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia, Parkinson's disease, anxiety, and addiction.[2][3] This technical guide provides an in-depth overview of the current understanding of GPR88's role in striatal function, focusing on its signaling pathways, interactions with other neurotransmitter systems, and the functional consequences of its genetic deletion, supported by quantitative data and detailed experimental methodologies.

# **Cellular Localization and Expression**

GPR88 is robustly expressed in the medium spiny neurons (MSNs) of the striatum, which constitute about 95% of the striatal neuronal population.[4][5] It is found in both the direct pathway (dMSNs), expressing D1 dopamine receptors, and the indirect pathway (iMSNs), expressing D2 dopamine receptors.[2][6] This strategic localization places GPR88 in a position to modulate the output of the basal ganglia, which governs voluntary movement and other complex behaviors.[2] GPR88 expression is not limited to the striatum, with lower levels detected in other brain regions such as the cerebral cortex, central extended amygdala, and hypothalamus.[2]



## **GPR88 Signaling in the Striatum**

GPR88 is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels. This primary signaling mechanism allows GPR88 to exert an inhibitory influence on neuronal activity.

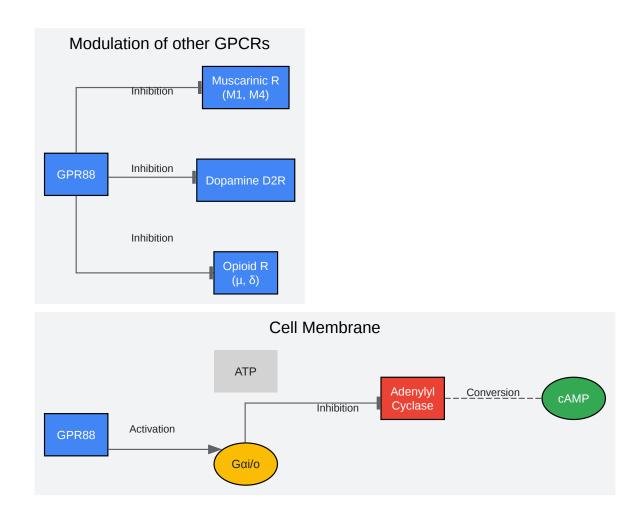
## **Modulation of Other GPCR Signaling**

A key aspect of GPR88 function is its ability to modulate the signaling of other GPCRs within the striatum. GPR88 can form hetero-oligomers with several other receptors, thereby influencing their downstream signaling cascades.[3][7]

- Opioid Receptors: GPR88 has been shown to inhibit the signaling of both μ- and δ-opioid receptors.[7] In GPR88 knockout mice, there is an observed increase in the activity of these opioid receptors.[7]
- Dopamine Receptors: GPR88 physically interacts with D2 dopamine receptors, dampening their G protein-dependent signaling.[3][7] However, it does not appear to form close associations with D1 dopamine receptors.[3][7]
- Muscarinic Receptors: GPR88 can also form hetero-oligomers with M1 and M4 muscarinic acetylcholine receptors, leading to an inhibition of their signaling.[3][7]
- Adenosine Receptors: While GPR88 comes into close proximity with adenosine A2A receptors, it does not appear to inhibit their G protein pathway activation.[3][7]

This broad "buffering" role on the signaling of multiple striatal GPCRs suggests that GPR88 acts as a crucial regulator of striatal neuron excitability.[7]





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GPR88 canonical signaling and modulatory interactions.

#### **Role in Striatal Neurotransmission**

GPR88 plays a significant role in balancing glutamatergic and GABAergic neurotransmission in the striatum. The absence of GPR88 leads to increased glutamatergic excitation and reduced GABAergic inhibition of MSNs, resulting in enhanced firing rates.[5][8]

# **Impact on Dopamine Signaling**

The relationship between GPR88 and the striatal dopamine system is complex. While some studies in GPR88 knockout mice have reported lower basal extracellular dopamine levels,



others have found no significant changes in dopamine synthesis, uptake, or receptor density.[9] [10][11] However, these knockout mice consistently show increased sensitivity to the behavioral effects of dopamine agonists, suggesting a modulatory role of GPR88 on dopamine-mediated behaviors.[9][10][12] Deletion of GPR88 also leads to an elevation of phosphorylated DARPP-32, a key integrator of dopamine and glutamate signaling in MSNs.[2][10]

# **Phenotypes of GPR88 Knockout Models**

The functional importance of GPR88 in the striatum is highlighted by the distinct behavioral and neurochemical phenotypes observed in GPR88 knockout (KO) mice.

#### **Behavioral Phenotypes**

- Motor Function: GPR88 KO mice exhibit hyperactivity, impaired motor coordination, and deficits in motor skill learning.[13][6][8] They also show increased stereotypies.[6]
- Anxiety and Impulsivity: Studies have reported decreased anxiety-like behaviors and increased impulsivity in these animals.[13][6]
- Reward and Motivation: GPR88 deletion impacts reward-driven behaviors and the response to drugs of abuse.[13][14] Male GPR88 KO mice show a bias towards high-effort/high-reward choices.[14]
- Cognition: These mice display impaired cue-based learning and deficits in prepulse inhibition of startle, a measure of sensorimotor gating.[8][10]

#### **Neurochemical and Electrophysiological Phenotypes**

- MSN Excitability: MSNs in GPR88 KO mice show increased excitability, characterized by enhanced glutamatergic input and reduced GABAergic inhibition.[5][8]
- Dopamine System: As mentioned, while direct measures of dopamine levels are variable, there is a consistent hypersensitivity to dopamine agonists.[9][10][12]
- Gene Expression: Inactivation of GPR88 alters the expression of various genes in the striatum, including those related to GABAergic and glutamatergic signaling.[2]



# **Quantitative Data Summary**

The following tables summarize key quantitative findings from studies on GPR88 in the striatum.



Parameter	Model	Striatal Region	Change in GPR88 KO vs. Wild-Type	Reference
Neurochemistry				
Basal Dopamine	Gpr88 KO Mice	Striatum	Lower	[10]
Amphetamine- Induced Dopamine Release	Gpr88 KO Mice	Striatum	Normal	[10]
Phosphorylated DARPP-32 (Thr- 34)	Gpr88 KO Mice	Striatum	Higher	[10]
Dopamine D2 Receptor Density & Affinity	Gpr88 KO Mice	Striatum	Normal	[10]
Behavior				
Locomotor Activity	Gpr88 KO Mice	-	Increased	[2][6]
Motor Coordination (Rotarod)	Gpr88 KO Mice	-	Impaired	[6][8]
Prepulse Inhibition	Gpr88 KO Mice	-	Disrupted	[10]
Apomorphine- Induced Stereotypy	Gpr88 KO Mice	-	Increased	[10]
Amphetamine- Stimulated Locomotion	Gpr88 KO Mice	-	Increased	[9][10]



# **Experimental Protocols**

This section provides an overview of common experimental methodologies used to investigate the role of GPR88 in striatal function.

#### In Situ Hybridization Histochemistry

- Objective: To visualize and quantify GPR88 mRNA expression in the brain.
- General Protocol:
  - Rodent brains are rapidly removed, frozen, and sectioned on a cryostat.
  - Coronal sections are thaw-mounted onto slides.
  - Radiolabeled (e.g., <sup>35</sup>S) or fluorescently labeled antisense riboprobes specific for GPR88 mRNA are synthesized.
  - Sections are hybridized with the riboprobes.
  - For radioactive probes, slides are exposed to film or emulsion, and the signal is quantified using densitometry. For fluorescent probes, slides are imaged using a fluorescence microscope.
  - Co-localization studies can be performed using probes for other markers (e.g., D1R, D2R).

## [35S]GTPyS Binding Assay

- Objective: To measure G protein activation by GPCRs in response to agonists.
- General Protocol:
  - Striatal tissue is homogenized and membranes are prepared by centrifugation.
  - Membranes are incubated with [35]GTPγS (a non-hydrolyzable GTP analog), GDP, and the agonist of interest.
  - Agonist binding to the GPCR promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

## Foundational & Exploratory

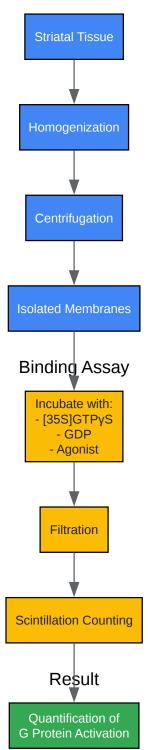




- The reaction is stopped, and membrane-bound [<sup>35</sup>S]GTPγS is separated from unbound nucleotide by filtration.
- The amount of bound radioactivity is measured by liquid scintillation counting and reflects the level of G protein activation.



#### Membrane Preparation



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Workflow for [35S]GTPyS Binding Assay.



#### In Vivo Microdialysis

- Objective: To measure extracellular levels of neurotransmitters, such as dopamine, in the striatum of freely moving animals.
- General Protocol:
  - A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized animal.
  - After recovery, the probe is perfused with artificial cerebrospinal fluid (aCSF).
  - Neurotransmitters in the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.
  - Dialysate samples are collected at regular intervals.
  - The concentration of the neurotransmitter of interest in the samples is determined using high-performance liquid chromatography (HPLC) with electrochemical detection.

#### **Behavioral Assays**

- Rotarod Test: Assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured.
- Open Field Test: Measures locomotor activity and anxiety-like behavior. Mice are placed in a novel, open arena, and their movement patterns (e.g., distance traveled, time spent in the center) are recorded.
- Prepulse Inhibition (PPI) of Startle: A test of sensorimotor gating. A weak auditory prestimulus (prepulse) is presented shortly before a startling stimulus (pulse). The extent to which the prepulse inhibits the startle response is measured.

#### **Conclusion and Future Directions**

GPR88 is a critical regulator of striatal function, exerting a powerful inhibitory influence on MSN activity and modulating the signaling of key neurotransmitter systems. Its deletion leads to a range of behavioral abnormalities related to motor control, motivation, and cognition,



underscoring its importance in maintaining normal basal ganglia function. The development of selective GPR88 agonists and antagonists will be crucial for further dissecting its physiological roles and for validating it as a therapeutic target for neuropsychiatric and neurodegenerative disorders. Future research should focus on elucidating the precise molecular mechanisms by which GPR88 interacts with other GPCRs and on exploring the therapeutic potential of GPR88 modulators in relevant animal models of human disease.

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